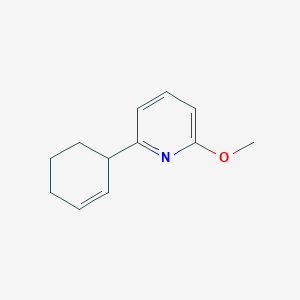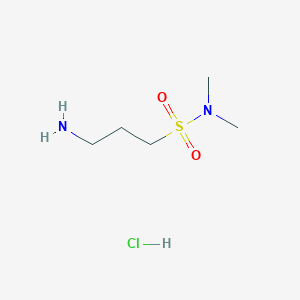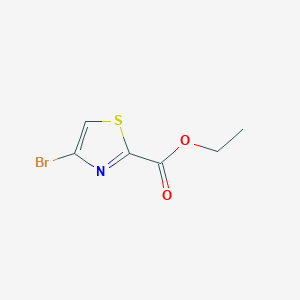
2-(2-Cyclohexenyl)-6-methoxypyridine
Vue d'ensemble
Description
Cyclohexenyl compounds are a class of organic compounds that contain a cyclohexene ring, which is a six-membered ring with one double bond . The “2-(2-Cyclohexenyl)-6-methoxypyridine” would likely contain a pyridine ring attached to the cyclohexene ring at the 2-position, with a methoxy group (-OCH3) attached to the pyridine ring at the 6-position.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Cyclohexenyl)-6-methoxypyridine” would depend on its specific chemical structure. For example, cyclohexenol, a related compound, has a molecular formula of C6H10O and an average mass of 98.143 Da .Applications De Recherche Scientifique
1. Synthesis and Characterization
2-(2-Cyclohexenyl)-6-methoxypyridine and its derivatives have been synthesized and characterized in various studies. For instance, Al‐Refai et al. (2019) synthesized a series of 2-methoxypyridine-3-carbonitrile derivatives with aryl substituents. These compounds were characterized using different spectroscopic methods and tested for in vitro cytotoxicity against cancer cell lines, showing promising antiproliferative effects (Al‐Refai et al., 2019).
2. Ligand Synthesis in Complex Chemistry
2-(2-Cyclohexenyl)-6-methoxypyridine is also used in the synthesis of complex chemical structures. Arena et al. (1992) demonstrated its use in creating binuclear complexes, which are crucial in the study of molecular structures and interactions (Arena et al., 1992).
3. Application in Solar Cells
In the field of renewable energy, 2-(2-Cyclohexenyl)-6-methoxypyridine derivatives have been explored for their potential in dye-sensitized solar cells. Wadman et al. (2010) prepared cyclometalated ruthenium complexes using derivatives of 2-(2-Cyclohexenyl)-6-methoxypyridine, investigating their viability for use in solar cells (Wadman et al., 2010).
4. Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, 2-(2-Cyclohexenyl)-6-methoxypyridine is a key component in synthesizing various pharmaceutical compounds. For instance, Gros et al. (2003) explored its lithiation pathway, which is essential for understanding its reactions in drug synthesis (Gros et al., 2003).
5. Exploration in Organic Chemistry
The compound's unique structure makes it a subject of exploration in organic chemistry. Bisai and Sarpong (2010) used a methoxypyridine derivative in the synthesis of the Lycopodium alkaloid lycoposerramine R, highlighting the versatility of this compound in organic synthesis (Bisai & Sarpong, 2010).
Safety And Hazards
Orientations Futures
The future directions for research on “2-(2-Cyclohexenyl)-6-methoxypyridine” would depend on various factors, including its potential applications and the current state of research in this area. For example, research on cyclohexenyl compounds could potentially focus on developing new synthesis methods or exploring new applications .
Propriétés
IUPAC Name |
2-cyclohex-2-en-1-yl-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h3,5-6,8-10H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLCQYQWQBBVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2CCCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexenyl)-6-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)

![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)

![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)






![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)
